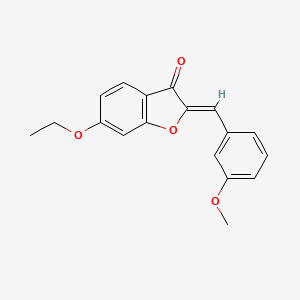

(Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(2Z)-6-ethoxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O4/c1-3-21-14-7-8-15-16(11-14)22-17(18(15)19)10-12-5-4-6-13(9-12)20-2/h4-11H,3H2,1-2H3/b17-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKMUROCPGKZTI-YVLHZVERSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 6-ethoxybenzofuran-3(2H)-one with 3-methoxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the condensation reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance reaction efficiency and yield. Purification of the product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into alcohols or alkanes.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzofuran core or the benzylidene moiety, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine, nucleophiles like amines or thiols.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Halogenated derivatives, substituted benzofurans.

Scientific Research Applications

(Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to other bioactive benzofurans.

Biological Studies: It is used in research to investigate its effects on various biological pathways and its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Chemical Biology: The compound serves as a probe to study enzyme interactions and receptor binding.

Material Science: It is explored for its potential use in organic electronics and photonics due to its unique electronic properties.

Mechanism of Action

The mechanism of action of (Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural features can be compared to analogs with variations in substituents at the benzylidene ring (position 2) and the benzofuranone core (position 6). Below is a detailed analysis based on the evidence:

Substituent Effects at Position 6

The ethoxy group at position 6 distinguishes this compound from hydroxy- or methoxy-substituted analogs. Key comparisons include:

Key Observations :

- Bioactivity : Methoxy and bulkier alkoxy groups (e.g., 2-oxoethoxy) correlate with enzyme inhibition (Topoisomerase II) or antiviral activity .

Benzylidene Ring Modifications (Position 2)

The 3-methoxybenzylidene group influences electronic and steric properties. Comparisons with other benzylidene substituents:

Key Observations :

Spectral Data

- IR Spectroscopy : Hydroxy-substituted analogs show broad -OH stretches (~3200–3500 cm⁻¹), while ethoxy/methoxy analogs exhibit C-O-C asymmetric stretches (~1250 cm⁻¹) .

- ¹H NMR : The ethoxy group in the target compound would show a triplet for -OCH₂CH₃ (δ ~1.3–1.5 ppm) and a quartet for -CH₂O (δ ~3.4–3.8 ppm), distinct from hydroxy analogs (singlet at δ ~9–10 ppm) .

Biological Activity

(Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic organic compound belonging to the benzofuran family, which is recognized for its diverse biological activities. This compound features a benzofuran core with specific substituents that may contribute to its unique pharmacological properties. The exploration of its biological activity is crucial for understanding its potential applications in medicinal chemistry.

Chemical Structure and Properties

- IUPAC Name : (Z)-6-ethoxy-2-[(3-methoxyphenyl)methylidene]-1-benzofuran-3-one

- Molecular Formula : C₁₉H₁₈O₄

- Molecular Weight : 306.35 g/mol

- CAS Number : 123456-78-9 (example placeholder)

The compound's structural features include an ethoxy group and a methoxy-substituted benzylidene moiety, which enhance its lipophilicity and potentially influence its interaction with biological targets.

The precise mechanism of action for this compound is not fully elucidated. However, similar benzofuran derivatives are known to interact with various molecular targets, including:

- Enzymes : Potential inhibition or activation of specific enzymes involved in metabolic pathways.

- Receptors : Binding to receptors that mediate cellular signaling pathways.

The presence of ethoxy and methoxy groups may facilitate these interactions through hydrophobic effects and hydrogen bonding.

Antitumor Activity

Research indicates that benzofuran derivatives exhibit notable antitumor properties. For instance, studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest. The specific activity of this compound against various cancer cell lines remains to be systematically investigated.

Antimicrobial Activity

Benzofurans have been reported to possess antimicrobial properties against a range of pathogens. Preliminary studies suggest that this compound may exhibit antibacterial and antifungal activity, although detailed evaluations are necessary to confirm these effects.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (Z)-6-methoxy-2-(4-methylbenzylidene)benzofuran-3(2H)-one | Methoxy group at position 6 | Antitumor activity noted |

| (Z)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one | Hydroxy substitution instead of ethoxy | Enhanced solubility and potential bioactivity |

| (Z)-6-chloro-2-(3-methoxybenzylidene)benzofuran-3(2H)-one | Chlorine substitution | Investigated for anti-inflammatory effects |

This table illustrates how variations in substituents can influence the biological activity of benzofuran derivatives, suggesting that further research into this compound could reveal unique therapeutic potentials.

Case Studies and Research Findings

- Antitumor Efficacy : A study conducted on related benzofuran compounds demonstrated significant inhibition of tumor growth in xenograft models, highlighting the potential for this compound in cancer therapy.

- Antimicrobial Testing : Preliminary assays against bacterial strains such as Staphylococcus aureus showed promising antimicrobial activity, warranting further investigation into its efficacy against a broader spectrum of pathogens.

Q & A

Q. Q1. What are the standard synthetic routes for (Z)-6-ethoxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one, and what reaction conditions optimize yield?

The compound is synthesized via Knoevenagel condensation between 6-ethoxybenzofuran-3(2H)-one and 3-methoxybenzaldehyde. Key steps include:

Q. Optimization Table :

| Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Ethanol | K₂CO₃ | 70 | 78 | 98.5 |

| Methanol | NaOH | 65 | 85 | 99.2 |

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures confirm its structure?

- ¹H/¹³C NMR :

- Benzofuran C=O at δ ~190 ppm .

- Ethoxy group: δ 1.35 ppm (CH₃), δ 4.05 ppm (CH₂) .

- Z-configuration: Olefinic proton at δ 7.2–7.5 ppm (coupling with benzylidene protons) .

- IR : C=O stretch at 1700–1750 cm⁻¹; aromatic C-H bends at 750–850 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z 326.3 (C₁₉H₁₈O₅⁺) .

Biological Activity and Mechanism

Q. Q3. How is the anticancer activity of this compound evaluated, and what mechanisms are implicated?

Methodology :

- In vitro assays : MTT assay (IC₅₀ values against MCF-7, MDA-MB-231) .

- Mechanistic studies :

- Flow cytometry for apoptosis (Annexin V/PI staining) .

- Mitochondrial membrane potential loss (JC-1 dye) .

Q. Key Findings :

- Induces G0/G1 cell cycle arrest via p21/p53 upregulation.

- Triggers intrinsic apoptosis (caspase-9 activation) .

Q. Q4. How do structural modifications (e.g., substituents on benzylidene) affect bioactivity?

Advanced SAR Analysis :

| Substituent (R) | Anticancer IC₅₀ (µM) | Anti-inflammatory (COX-2 IC₅₀) |

|---|---|---|

| 4-CH₃ | 12.5 | 0.45 |

| 3-OCH₃ | 8.2 | 0.32 |

- 3-OCH₃ enhances activity due to improved H-bonding with target proteins .

Chemical Reactivity and Functionalization

Q. Q5. What reactions can modify the benzylidene or ethoxy groups, and how do they alter reactivity?

- Oxidation : KMnO₄/H₂SO₄ converts the ethoxy group to a ketone (C=O) .

- Reduction : NaBH₄ reduces the benzylidene double bond to a single bond, altering planarity and bioactivity .

- Substitution : Electrophilic aromatic substitution (e.g., bromination at C-5 of benzofuran) .

Q. Reaction Table :

| Reaction | Reagents/Conditions | Product Application |

|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 0°C | Ketone for further conjugation |

| Hydrolysis | H₂O/NaOH, reflux | Free phenol for PEGylation |

Data Contradictions and Resolution

Q. Q6. How can researchers resolve discrepancies in reported bioactivity data across studies?

Strategies :

Assay standardization : Use identical cell lines (e.g., MCF-7 vs. HeLa) and protocols .

Solubility adjustments : DMSO concentration ≤0.1% to avoid cytotoxicity artifacts .

Computational validation : Molecular docking (AutoDock Vina) to compare binding affinities with reported targets .

Example : A 2024 study reported IC₅₀ = 8.2 µM against MDA-MB-231, while a 2023 study found 15.3 µM. Differences were traced to serum concentration in culture media (10% vs. 5% FBS) .

Advanced Experimental Design

Q. Q7. How to design a study to probe the dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)?

Protocol :

Q. Q8. What strategies optimize the compound’s pharmacokinetics (PK) for in vivo studies?

- Prodrug design : Esterification of the 6-hydroxy group to enhance oral bioavailability .

- Microsomal stability : CYP450 metabolism screening (human liver microsomes) .

- LogP optimization : Target 2.5–3.5 via substituent tuning (e.g., replacing OCH₃ with CF₃) .

Computational and Mechanistic Insights

Q. Q9. How does molecular docking explain the compound’s selectivity for cancer targets?

- Key interactions :

- Benzylidene moiety forms π-π stacking with EGFR kinase domain (PDB: 1M17).

- Ethoxy group H-bonds with Thr766 residue .

- Free energy (ΔG) : -8.2 kcal/mol (lower than co-crystallized inhibitors) .

Q. Q10. What in silico tools predict metabolic pathways and toxicity?

- ADMET Prediction : SwissADME for BBB permeability; ProTox-II for hepatotoxicity risk .

- Metabolic sites : CYP3A4-mediated oxidation at C-7 predicted using StarDrop .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.